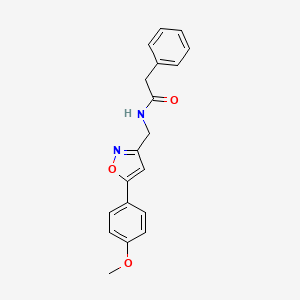

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Description

Isoxazole Derivatives as Privileged Scaffolds in Medicinal Chemistry

Structural and Functional Advantages of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern drug design. Its electron-deficient nature facilitates π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms enable hydrogen bonding, enhancing binding specificity. For N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide, the isoxazole core serves as a rigid platform that orients substituents into optimal conformations for target engagement. This geometric precision is critical for minimizing off-target effects, a hallmark of privileged scaffolds.

The metabolic stability of isoxazole derivatives further bolsters their utility. Unlike furan or pyrrole analogs, the isoxazole ring resists oxidative degradation, ensuring prolonged bioavailability. For instance, derivatives with electron-donating groups, such as the 4-methoxyphenyl substituent in this compound, exhibit enhanced pharmacokinetic profiles due to reduced cytochrome P450-mediated metabolism.

Table 1: Key Structural Features of N-((5-(4-Methoxyphenyl)Isoxazol-3-yl)Methyl)-2-Phenylacetamide

Bioactivity and Target Engagement

Isoxazole derivatives exhibit broad-spectrum bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects. The compound’s 4-methoxyphenyl group augments its affinity for kinase targets, as demonstrated by analogous structures inhibiting cyclin-dependent kinases (CDKs) with IC₅₀ values below 10 µM. Additionally, the phenylacetamide moiety mimics natural peptide substrates, enabling selective inhibition of proteases and receptors.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-17-9-7-15(8-10-17)18-12-16(21-24-18)13-20-19(22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCAAPYFFSEOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Phenylacetamide Moiety: The phenylacetamide group is formed through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s distinctiveness lies in its isoxazole-acetamide backbone and 4-methoxyphenyl substituent . Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Insights

- Electron-Donating vs.

- Sulfonamide vs. Acetamide : Sulfonamide-containing analogs () are associated with antibacterial activity (e.g., sulfamethoxazole derivatives), while acetamide-based structures (target compound) may favor metabolic stability and CNS penetration .

- Heterocyclic Variations : Thiazole-containing analogs () exhibit distinct electronic profiles compared to isoxazole derivatives, influencing target selectivity and solubility .

Computational and Theoretical Considerations

Density-functional theory (DFT) studies () highlight the importance of exact-exchange terms in predicting thermochemical properties. Applying these methods could elucidate the target compound’s stability and reactivity, particularly regarding the methoxy group’s electronic effects .

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article synthesizes available research findings, presenting a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a 4-methoxyphenyl group and a phenylacetamide moiety. Its chemical structure can be represented as follows:

Research indicates that the biological activity of this compound is primarily mediated through its interaction with various molecular targets involved in cell signaling pathways. The presence of the isoxazole ring is crucial for its activity, as it enhances binding affinity to target proteins.

Inhibition Studies

In vitro studies have shown that derivatives of the compound exhibit significant inhibition against specific kinases involved in tumor progression. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against RET kinase, suggesting a potential role in cancer therapeutics .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related compounds. Key findings include:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising antiproliferative effects. For example, analogs with the 4-methoxyphenyl substitution exhibited enhanced potency compared to their unsubstituted counterparts.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 5.2 |

| B | HeLa | 7.8 |

| C | A549 | 6.1 |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a dual role in managing both cancer and inflammation-related conditions.

Case Studies and Research Findings

- Study on RET Kinase Inhibition : A study demonstrated that substituting different groups on the isoxazole ring influenced the inhibitory activity against RET kinase significantly. The best-performing derivatives had IC50 values under 10 µM, indicating strong potential for therapeutic applications .

- Antioxidant Activity : Another research highlighted the antioxidant capabilities of related compounds, which could contribute to their overall therapeutic profile by mitigating oxidative stress in cancer cells .

- Synergistic Effects : Some studies have explored the synergistic effects when combined with other chemotherapeutic agents, revealing enhanced efficacy in reducing tumor growth in vivo models.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves a multi-step route starting with cycloaddition to form the isoxazole core. A common challenge is achieving regioselectivity during the isoxazole ring formation (via nitrile oxide-dipolarophile reactions). Optimization includes using anhydrous conditions, controlled temperatures (0–5°C for cycloaddition), and catalysts like triethylamine to enhance yields . Post-synthesis, coupling reactions (e.g., nucleophilic substitution for acetamide linkage) require solvent optimization (e.g., DMF for solubility) and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the isoxazole ring and substituent positions (e.g., methoxyphenyl vs. phenyl groups) .

- IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and isoxazole C=N/C-O bonds (~950–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical MW: ~350.4 g/mol) and detect synthetic byproducts .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against targets like COX-2 or 4-HPPD via fluorometric/colorimetric assays (e.g., NADH depletion for 4-HPPD) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or bulkier groups) to assess steric/electronic effects .

- Biological Testing : Compare IC50 values across analogs in enzyme inhibition assays. For example, fluorinated phenoxy analogs (e.g., 2-fluorophenoxy) may enhance target binding via electronegativity .

- Statistical Analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Orthogonal Validation : Confirm enzyme inhibition with both fluorescence-based and HPLC-based methods .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiophene vs. thiazole analogs) to identify substituent-dependent trends .

Q. What computational strategies predict this compound’s target interactions and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR). Prioritize poses with H-bonds to isoxazole oxygen and hydrophobic contacts with methoxyphenyl groups .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

- Free Energy Calculations : Apply MM-PBSA to rank analog binding affinities .

Q. How can metabolic stability and toxicity be systematically evaluated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify CYP450-mediated metabolites via LC-MS .

- Toxicity Screening : Use MTT assays in HepG2 cells for cytotoxicity and Ames tests for mutagenicity .

- In Vivo PK : Administer to rodent models (IV/PO) to calculate bioavailability (%F) and clearance rates .

Q. What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

- Methodological Answer :

- logP Optimization : Design analogs with logP 2–3 (via substituent modifications) to balance lipophilicity and solubility .

- P-gp Efflux Inhibition : Introduce tertiary amines or reduce hydrogen bond donors (e.g., replace acetamide with carbamate) .

- In Silico BBB Prediction : Use tools like SwissADME to prioritize candidates with high BBB permeability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.